2-(4-acetylphenoxy)-N-phenylacetamide

Description

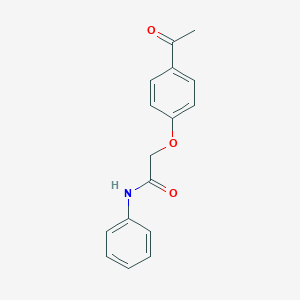

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetylphenoxy)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)13-7-9-15(10-8-13)20-11-16(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXESJQGQMNZOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169150 | |

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17172-76-8 | |

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide: Pathway, Mechanism, and Protocol

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide (CAS No: 17172-76-8), a valuable organic compound primarily utilized as a pharmaceutical intermediate and in the synthesis of research chemicals.[1] We will dissect the most chemically sound and efficient synthesis pathway, focusing on the Williamson ether synthesis. This document details the underlying SN2 reaction mechanism, provides expert rationale for the selection of reagents and conditions, and presents a comprehensive, step-by-step experimental protocol for its successful synthesis and purification. The guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction

Overview of 2-(4-acetylphenoxy)-N-phenylacetamide

2-(4-acetylphenoxy)-N-phenylacetamide is an organic compound with the molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.30 g/mol .[1][2] It presents as a white to off-white crystalline solid and is characterized by the presence of three key functional groups: a ketone, an ether, and an amide.[1] This trifunctional nature makes it a versatile building block in the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of 2-(4-acetylphenoxy)-N-phenylacetamide

| Property | Value | Reference |

| CAS Number | 17172-76-8 | [1][2] |

| Molecular Formula | C₁₆H₁₅NO₃ | [1][2] |

| Molecular Weight | 269.30 g/mol | [1][2] |

| Appearance | White to Off-White Crystalline Powder | [1] |

| Melting Point | 176-178 °C | [1] |

| Solubility | Soluble in DMSO, DMF; Slightly soluble in water | [1] |

Significance and Applications

The primary value of 2-(4-acetylphenoxy)-N-phenylacetamide lies in its role as a key intermediate in medicinal chemistry and pharmaceutical research.[1] Its structure is a scaffold that can be further modified to synthesize a variety of heterocyclic compounds and other complex molecules with potential biological activity. Phenylacetamide derivatives, in general, are known to be explored for various therapeutic applications, including as anticancer agents.[3][4]

Retrosynthetic Analysis and Pathway Selection

The most logical and widely practiced approach for the synthesis of an aryl ether such as 2-(4-acetylphenoxy)-N-phenylacetamide is the Williamson ether synthesis .[5][6] This reaction is a cornerstone of organic chemistry for its reliability in forming ether linkages.[7]

A retrosynthetic analysis of the target molecule involves disconnecting the ether bond (C-O). This disconnection yields two synthetically accessible precursors: a nucleophilic phenoxide and an electrophilic alkyl halide.

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis identifies 4-hydroxyacetophenone as the phenolic component and 2-chloro-N-phenylacetamide as the alkylating agent. This pathway is advantageous because it utilizes readily available starting materials and proceeds via a well-understood SN2 mechanism.

Synthesis of Precursors

For a self-validating protocol, the synthesis of the key starting materials must also be considered.

Synthesis of 4-Hydroxyacetophenone

4-Hydroxyacetophenone is a commercial chemical but can be synthesized in the laboratory, most commonly through the Fries rearrangement of phenyl acetate or the Friedel-Crafts acylation of phenol.[8][9] The Friedel-Crafts acylation of phenol with acetic acid or acetic anhydride in the presence of a strong acid catalyst like hydrogen fluoride can produce 4-hydroxyacetophenone with high conversion and selectivity.[10][11]

Synthesis of 2-Chloro-N-phenylacetamide

This crucial electrophile is reliably prepared through the acylation of aniline with chloroacetyl chloride.[12][13] The reaction is typically performed in an inert solvent in the presence of a mild base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid byproduct.[14][15]

Figure 2: Synthesis scheme for 2-Chloro-N-phenylacetamide.

Core Synthesis: The Williamson Ether Synthesis

The final convergent step involves the reaction between the sodium or potassium salt of 4-hydroxyacetophenone and 2-chloro-N-phenylacetamide.

The Reaction Mechanism

The Williamson ether synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism .[7][16]

Step 1: Deprotonation. The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of 4-hydroxyacetophenone by a base (e.g., potassium carbonate). This generates a potent potassium phenoxide nucleophile.

Step 2: Nucleophilic Attack. The resulting phenoxide ion attacks the electrophilic methylene carbon (the carbon bonded to chlorine) of 2-chloro-N-phenylacetamide. The attack occurs from the side opposite to the leaving group (backside attack), which is characteristic of an SN2 reaction.[5][6]

Step 3: Leaving Group Displacement. In a concerted step, as the new carbon-oxygen bond forms, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group.

Figure 3: Mechanism of the Williamson Ether Synthesis.

Causality of Experimental Choices

-

Choice of Base: Potassium carbonate (K₂CO₃) is a preferred base for this reaction. It is strong enough to deprotonate the phenol (pKa ≈ 10) but is not excessively harsh, minimizing potential side reactions like hydrolysis of the amide. It is also inexpensive, easy to handle, and non-hygroscopic compared to alternatives like sodium hydride (NaH).[14]

-

Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal.[17] These solvents can dissolve the ionic phenoxide intermediate and the organic electrophile. Crucially, they do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, thereby reducing its reactivity. This lack of solvation enhances the rate of the SN2 reaction.

-

Reaction Temperature: Heating the reaction, often to reflux, is necessary to provide sufficient thermal energy to overcome the activation barrier of the SN2 reaction, ensuring a reasonable reaction rate and high yield.

Detailed Experimental Protocol

This protocol describes the synthesis of the target compound from its immediate precursors.

Materials and Reagents

-

4-Hydroxyacetophenone: 1.0 eq

-

2-Chloro-N-phenylacetamide: 1.05 eq

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered: 1.5 eq

-

Dimethylformamide (DMF), anhydrous: 10 mL per gram of 4-hydroxyacetophenone

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Step-by-Step Procedure

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyacetophenone (1.0 eq), 2-chloro-N-phenylacetamide (1.05 eq), and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water (approximately 10 times the volume of DMF used). A solid precipitate should form.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

Work-up and Purification

-

Collect the crude solid product by vacuum filtration through a Büchner funnel.

-

Wash the solid thoroughly with deionized water to remove DMF and inorganic salts, followed by a small amount of cold ethanol.

-

Air-dry the crude product.

-

For final purification, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to yield pure 2-(4-acetylphenoxy)-N-phenylacetamide.

Characterization and Data Analysis

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Melting Point: Should be sharp and consistent with the literature value of 176-178 °C.[1]

-

FT-IR (Infrared Spectroscopy): Expect characteristic peaks for the N-H stretch (around 3300 cm⁻¹), two distinct C=O stretches (ketone and amide, ~1680 cm⁻¹ and ~1660 cm⁻¹), and the C-O-C ether stretch (~1250 cm⁻¹ and ~1050 cm⁻¹).

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect distinct signals for the acetyl methyl protons (singlet, ~2.5 ppm), the methylene protons of the ether linkage (singlet, ~4.7 ppm), and multiple signals in the aromatic region (7-8 ppm) corresponding to the two different phenyl rings. The amide N-H proton will appear as a broad singlet at a higher chemical shift.

Conclusion

The synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide is reliably and efficiently achieved through a two-precursor convergent approach culminating in a Williamson ether synthesis. This method, which utilizes 4-hydroxyacetophenone and 2-chloro-N-phenylacetamide, is robust, high-yielding, and based on a well-understood SN2 mechanism. The protocol described herein, grounded in established chemical principles, provides a clear and validated pathway for researchers and scientists to obtain this valuable pharmaceutical intermediate for further application in drug discovery and development.

References

-

2-(4-Acetylphenoxy)-n-phenylacetamide. TradeIndia.[Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). [Link]

-

Reaction Mechanism of Williamson's synthesis. Physics Wallah.[Link]

-

Williamson ether synthesis (video). Khan Academy.[Link]

-

Williamson ether synthesis. Wikipedia.[Link]

-

Williamson Ether Synthesis reaction. BYJU'S.[Link]

-

Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem.com.[Link]

-

Synthesis of 2-chloro-N-(substituted)phenylacetamide and 2-amino-2-(4-(2-oxo-2-((substituted) phenylamino) ethoxy)phenyl) acetic acid; (12a–c). ResearchGate.[Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. (2012-01-02). [Link]

-

Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc.[Link]

-

Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. ResearchGate. (2020-09). [Link]

-

Supplementary Information. The Royal Society of Chemistry. (2014). [Link]

-

Williamson Ether Synthesis. Cambridge University Press.[Link]

-

Experiment 06 Williamson Ether Synthesis. University of Wisconsin-La Crosse.[Link]

-

Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Indian Academy of Sciences. (2012-09). [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.[Link]

-

Williamson Ether Synthesis. Edubirdie.[Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central (PMC). (2021-02-01). [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.[Link]

-

Process for producing 4-hydroxyacetophenone. Patent 0167286. (1986-01-08). [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central (PMC).[Link]

- EP0167286A1 - Process for producing 4-hydroxyacetophenone.

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. PubMed Central (PMC).[Link]

-

Acetamide, 2-phenoxy-N-(4-benzoylaminophenyl)- - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

-

Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. (2012-09). [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. (2013). [Link]

-

How i can selectively get 4-hydroxy acetophenone? ResearchGate. (2017-05-22). [Link]

-

Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health (NIH). (2022-02-15). [Link]

Sources

- 1. 2-(4-Acetylphenoxy)-n- phenylacetamide Supplier in Mumbai, 2-(4-Acetylphenoxy)-n- phenylacetamide Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 2-(4-Acetylphenoxy)-N-phenylacetamide 17172-76-8 [sigmaaldrich.com]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]

- 11. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 12. 2-Chloro-N-phenylacetamide | 587-65-5 [chemicalbook.com]

- 13. ijpsr.info [ijpsr.info]

- 14. rsc.org [rsc.org]

- 15. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 17. francis-press.com [francis-press.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-acetylphenoxy)-N-phenylacetamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-acetylphenoxy)-N-phenylacetamide (CAS No. 17172-76-8), a key intermediate in pharmaceutical synthesis and chemical research.[1][2] This document moves beyond a simple data sheet to offer an in-depth perspective, synthesizing empirical data with the practical insights required for laboratory applications. We will explore the compound's structural identity, detail its key physical and chemical characteristics, and provide validated, step-by-step protocols for the experimental determination of its fundamental properties. The causality behind experimental choices and the importance of these properties in the context of drug discovery and development are emphasized throughout.[3][4]

Introduction and Strategic Importance

2-(4-acetylphenoxy)-N-phenylacetamide belongs to the acetamide class of compounds, characterized by an N-phenylacetamide core linked via an ether bond to a 4-acetylphenoxy group. This unique structural arrangement makes it a valuable building block in medicinal chemistry.[1][5] Its primary application lies in its role as a pharmaceutical intermediate, where its distinct functional groups—a ketone, an ether, and an amide—offer multiple reaction sites for the synthesis of more complex drug molecules.[1][6] A thorough understanding of its physicochemical properties is paramount for its effective use, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability of the final active pharmaceutical ingredient (API).[3][7]

Molecular Identity and Structure

The definitive identity of a chemical compound is rooted in its molecular structure. All subsequent physicochemical properties are a direct consequence of this arrangement.

-

Chemical Name: 2-(4-acetylphenoxy)-N-phenylacetamide[1]

-

Synonyms: 4'-Phenylcarbamoylmethoxyacetophenone, 2-(4-acetylphenoxy)-n-phenyl-acetamid[1]

-

CAS Number: 17172-76-8[8]

-

Molecular Formula: C₁₆H₁₅NO₃[8]

-

Molecular Weight: 269.30 g/mol [8]

Caption: Molecular structure of 2-(4-acetylphenoxy)-N-phenylacetamide.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for 2-(4-acetylphenoxy)-N-phenylacetamide, compiled from various chemical suppliers and databases. This data is crucial for handling, storage, and application.

| Property | Value | Source(s) | Significance in Drug Development |

| Appearance | White to Off-White Crystalline Powder | [1][6] | Purity indicator; affects handling, flowability, and formulation into solid dosage forms. |

| Melting Point | 176 - 178 °C | [1][5] | A sharp melting range is a primary indicator of high purity. |

| Solubility | Soluble in DMSO, Dimethylformamide; Slightly soluble in water. | [1][6] | Critical for selecting appropriate solvents for synthesis, purification, and biological assays. |

| Density | 1.23 g/cm³ | [1][6] | Useful for process scale-up calculations and powder handling. |

| Stability | Stable under normal conditions; sensitive to light and moisture. | [1][6] | Dictates storage requirements (cool, dry, dark place) to prevent degradation. |

| pH (1% solution) | Neutral (pH 7.0 ± 0.5) | [1][5] | Important for aqueous solution stability and compatibility with other excipients. |

Spectroscopic Profile (Reference Data)

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include:

-

A singlet around 2.5 ppm for the acetyl (CH₃) protons.

-

A singlet around 4.7 ppm for the methylene (OCH₂) protons.

-

A series of multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two phenyl rings.

-

A broad singlet for the amide (NH) proton, likely above 8.0 ppm.

-

-

IR (Infrared) Spectroscopy: Key absorption bands would confirm the functional groups:

-

A strong, sharp peak around 1680 cm⁻¹ for the ketone (C=O) stretch.

-

Another strong peak around 1660-1670 cm⁻¹ for the amide I band (C=O stretch).

-

A peak around 3300 cm⁻¹ for the N-H stretch of the secondary amide.

-

Peaks around 1250 cm⁻¹ and 1050 cm⁻¹ corresponding to the aryl-alkyl ether C-O stretch.

-

-

Mass Spectrometry (MS): The ESI-MS in positive mode would be expected to show a prominent peak at m/z 270.11 [M+H]⁺, confirming the molecular weight of 269.30.[9]

Experimental Protocols for Property Determination

To ensure reproducibility and accuracy, standardized protocols are essential. The following sections detail the methodologies for determining two critical physicochemical properties.

Protocol: Determination of Melting Point Range

Rationale: The melting point is a fundamental physical property used to confirm the identity and purity of a crystalline solid.[10] A pure compound melts over a narrow range (typically <1°C), whereas impurities depress and broaden the melting range. This protocol uses a modern digital melting point apparatus for precision and ease of use.

Methodology:

-

Sample Preparation:

-

Place a small amount (~10 mg) of dry 2-(4-acetylphenoxy)-N-phenylacetamide onto a clean, dry watch glass.

-

Crush the sample into a fine powder using a spatula.[11]

-

Take a capillary tube (sealed at one end) and tap the open end into the powder until a small amount of sample enters the tube.[12]

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.[13]

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.[12]

-

Insert the prepared capillary tube into the sample holder.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, heat the sample rapidly (10-20 °C/min) to get a rough estimate. Allow the apparatus to cool significantly before the next step.[13]

-

Accurate Determination: Set the starting temperature to at least 20 °C below the expected melting point (176 °C).

-

Set the heating ramp rate to a slow value, approximately 1-2 °C per minute, as the expected melting point is approached.[12]

-

Observe the sample through the magnified viewing window.

-

Record T₁: The temperature at which the first droplet of liquid appears.[10]

-

Record T₂: The temperature at which the entire sample has completely melted into a clear liquid.[10]

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation and Repetition:

-

Perform the measurement in triplicate with fresh samples for each run to ensure reproducibility.

-

The results should be consistent within a narrow margin.

-

Caption: Workflow for Melting Point Determination.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: Solubility is a critical parameter in drug development, directly impacting absorption and bioavailability.[7] The shake-flask method is a gold-standard technique recognized by authorities like IUPAC for determining the equilibrium solubility of a compound in a given solvent.[14][15]

Methodology:

-

System Preparation:

-

Prepare a series of vials with a known volume of purified water (e.g., 10 mL).

-

Add an excess amount of 2-(4-acetylphenoxy)-N-phenylacetamide to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath, typically set to 25 °C (or 37 °C for physiological relevance).

-

Agitate the vials for a sufficient period to reach equilibrium. For crystalline compounds, this can take 24 to 72 hours. A preliminary time-course study is recommended to determine the point at which concentration no longer increases.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a fine-pore syringe filter (e.g., 0.22 µm) to remove any microscopic solid particles. This step is critical to avoid overestimation of solubility.[15]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of the compound using a suitable technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or µg/mL.

-

-

Validation:

-

Confirm the solid phase remaining in the vial after the experiment is unchanged (e.g., by melting point or XRPD) to ensure no phase transition or degradation occurred.[15]

-

Conclusion

2-(4-acetylphenoxy)-N-phenylacetamide is a well-characterized crystalline solid with defined physicochemical properties that make it a reliable intermediate for pharmaceutical synthesis. Its high melting point suggests strong crystal lattice energy and good thermal stability, while its solubility profile—favoring organic solvents over water—is typical for compounds of this class and dictates its handling in both synthetic and biological contexts. The protocols and data presented in this guide provide a robust framework for scientists to confidently utilize this compound in their research and development endeavors, ensuring both accuracy and reproducibility in their results.

References

-

TradeIndia. (n.d.). 2-(4-acetylphenoxy)-n-phenylacetamide - Cas No: 17172-76-8. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [https://www.jove.com/v/521 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

TradeIndia via IndiaMART. (n.d.). 2-(4-acetylphenoxy)-n-phenylacetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Labinsights. (2023). Physical and Chemical Characterization for APIs. Retrieved from [Link]

-

SlideShare. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. Retrieved from [Link]

-

ExportersIndia. (n.d.). (4-Acetylphenyl) n-methylcarbamate. Retrieved from [Link]

-

Bergström, C. A. S., et al. (2014). Physicochemical properties of active pharmaceutical ingredients (APIs). ResearchGate. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

De Visscher, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

- 1. 2-(4-Acetylphenoxy)-n- phenylacetamide Supplier in Mumbai, 2-(4-Acetylphenoxy)-n- phenylacetamide Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 17172-76-8 | 2-(4-Acetylphenoxy)-N-phenylacetamide - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. labinsights.nl [labinsights.nl]

- 4. Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx [slideshare.net]

- 5. (4-Acetylphenyl) n-methylcarbamate Supplier in Mumbai, (4-Acetylphenyl) n-methylcarbamate Trader, Maharashtra [chemicalmanufacturers.in]

- 6. 2-(4-acetylphenoxy)-n-phenylacetamide - Cas No: 17172-76-8, Purity: 95%, Molecular Formula: C16h15no3, Molecular Weight: 269.3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(4-Acetylphenoxy)-N-phenylacetamide 17172-76-8 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. iupac.org [iupac.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(4-acetylphenoxy)-N-phenylacetamide (CAS 17172-76-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-acetylphenoxy)-N-phenylacetamide, CAS number 17172-76-8. This document is intended for professionals in research and drug development, offering detailed information on its synthesis, characterization, and potential applications as a key pharmaceutical intermediate. While this compound is primarily used in laboratory settings for the synthesis of novel drug candidates, this guide consolidates available data to support its effective and safe utilization.

Chemical Identity and Physicochemical Properties

2-(4-acetylphenoxy)-N-phenylacetamide is a solid, crystalline organic compound.[1] It is recognized for its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Structure and Nomenclature

-

IUPAC Name: 2-(4-acetylphenoxy)-N-phenylacetamide

-

CAS Number: 17172-76-8[2]

-

Molecular Formula: C₁₆H₁₅NO₃[2]

-

Molecular Weight: 269.30 g/mol [2]

-

Synonyms: 2-(4-acetylphenoxy)-n-phenyl-acetamid, Acetamide, 2-(4-acetylphenoxy)-N-phenyl-, 4'-Phenylcarbamoylmethoxyacetophenone[1]

Physicochemical Data

| Property | Value | Source |

| Appearance | White to Off-White Crystalline Powder | [1] |

| Melting Point | 176-178 °C | [1] |

| Solubility | Soluble in DMSO and Dimethylformamide; Slightly soluble in water | [1] |

| Density | 1.23 g/cm³ | [1] |

| Storage | Store in a cool, dry place (2-8 °C), protected from light and moisture | [1] |

| Stability | Stable under normal conditions; sensitive to light and moisture | [1] |

Synthesis Protocol

The synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide is typically achieved through a Williamson ether synthesis. This method involves the reaction of the potassium salt of 4-hydroxyacetophenone with 2-chloro-N-phenylacetamide.

Conceptual Workflow of Synthesis

Caption: General workflow for the synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of similar phenoxy acetamide derivatives.[3][4]

Materials:

-

4-hydroxyacetophenone

-

2-chloro-N-phenylacetamide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of 4-hydroxyacetophenone (1 equivalent) in dimethylformamide, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt.

-

Add 2-chloro-N-phenylacetamide (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid product, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure 2-(4-acetylphenoxy)-N-phenylacetamide.

Analytical Characterization

Accurate identification and purity assessment of 2-(4-acetylphenoxy)-N-phenylacetamide are crucial for its use in research and development.[1] The following are the expected analytical data based on the characterization of structurally similar compounds.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O, amide), ~1670 (C=O, ketone), ~1600, 1580 (C=C, aromatic), ~1250 (C-O, ether) |

| ¹H NMR (CDCl₃, δ ppm) | ~8.0 (br s, 1H, NH), ~7.9 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.7 (s, 2H, OCH₂), ~2.5 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~196 (C=O, ketone), ~167 (C=O, amide), ~162, ~137, ~131, ~130, ~129, ~124, ~120, ~114 (aromatic carbons), ~67 (OCH₂), ~26 (COCH₃) |

| Mass Spec. (ESI-MS) | m/z 270.1 [M+H]⁺, 292.1 [M+Na]⁺ |

Applications in Drug Discovery and Development

2-(4-acetylphenoxy)-N-phenylacetamide serves as a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. The presence of the acetamide and phenoxy moieties allows for further chemical modifications to explore a wide range of biological activities.

As a Precursor for Bioactive Molecules

The core structure of 2-(4-acetylphenoxy)-N-phenylacetamide has been incorporated into novel compounds with demonstrated biological activities, including:

-

Antimicrobial Agents: Derivatives have been synthesized and evaluated for their in-vitro activity against various bacterial and fungal strains.

-

Anticancer Agents: Phenylacetamide derivatives have been investigated as potential anticancer agents, with some showing cytotoxic effects against cancer cell lines.[5]

Logical Flow for Derivative Synthesis

Caption: Potential pathways for the chemical modification of the title compound.

Safety and Handling

Hazard Identification

Based on available safety data for similar compounds, 2-(4-acetylphenoxy)-N-phenylacetamide should be handled with care in a laboratory setting. The primary hazards are associated with ingestion and eye contact.

-

Acute Oral Toxicity: May be harmful if swallowed.[6]

-

Eye Irritation: May cause serious eye irritation.[6]

-

Skin Irritation: May cause skin irritation upon prolonged contact.[6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid dust formation. Do not breathe dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[1]

Conclusion

2-(4-acetylphenoxy)-N-phenylacetamide (CAS 17172-76-8) is a key chemical intermediate with significant potential in the field of pharmaceutical research and development. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the synthesis of a wide array of novel compounds with potential therapeutic value. This guide provides a foundational understanding of its synthesis, characterization, and applications, enabling researchers to utilize this compound effectively and safely in their scientific endeavors. Further research into its biological activities and a more detailed toxicological profile would be beneficial for expanding its applications.

References

-

National Analytical Corporation. (n.d.). 2-(4-acetylphenoxy)-n-phenylacetamide. Tradeindia. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. Retrieved from [Link]

-

Jayadevappa, H. P., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(5), 1019-1023. Retrieved from [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. Retrieved from [Link]

-

Zhang, G., et al. (2013). Characterization Data for Products. The Royal Society of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information Copper-catalyzed Oxidative Condensation of α-Oxocarboxylic Acids with Formamides. Retrieved from [Link]

-

SpectraBase. (n.d.). acetamide, 2-(4-ethylphenoxy)-N-[4-(pentyloxy)phenyl]-. Retrieved from [Link]

-

IsoLab. (n.d.). SDS - Acetanilide. Retrieved from [Link]

-

Cankaya, N., et al. (2022). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. Retrieved from [Link]

Sources

- 1. 2-(4-Acetylphenoxy)-n- phenylacetamide Supplier in Mumbai, 2-(4-Acetylphenoxy)-n- phenylacetamide Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 2-(4-Acetylphenoxy)-N-phenylacetamide 17172-76-8 [sigmaaldrich.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

The Multifaceted Biological Potential of Novel 2-(4-acetylphenoxy)-N-phenylacetamide Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phenoxyacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatility and presence in a wide array of biologically active compounds. This technical guide delves into the specific subclass of 2-(4-acetylphenoxy)-N-phenylacetamide derivatives, presenting a comprehensive exploration of their synthesis, characterization, and significant therapeutic potential. By leveraging a core structure that combines a phenoxy ring, an N-phenylacetamide linker, and a reactive 4-acetyl group, these derivatives emerge as promising candidates for developing novel anti-inflammatory, analgesic, anticonvulsant, and anticancer agents. This document provides an in-depth analysis of the underlying mechanisms of action, detailed experimental protocols for their evaluation, and insights from computational studies, offering a complete scientific narrative from molecular design to potential clinical application.

Synthesis and Structural Elucidation: Forging the Molecular Backbone

The foundation of exploring any new chemical series lies in a robust and versatile synthetic strategy. The 2-(4-acetylphenoxy)-N-phenylacetamide core is readily accessible, and its design allows for extensive derivatization to probe structure-activity relationships (SAR).

General Synthesis Pathway

A prevalent and efficient method for synthesizing the core structure is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, providing a reliable route to the phenoxy ether linkage.

The general workflow is as follows:

-

Synthesis of Intermediate: The process begins with the synthesis of a substituted 2-chloro-N-phenylacetamide intermediate. This is typically achieved by reacting a substituted aniline with chloroacetyl chloride in a suitable solvent.

-

Formation of the Phenoxide: 4-hydroxyacetophenone is treated with a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone to generate the corresponding potassium phenoxide in situ.

-

Nucleophilic Substitution: The 2-chloro-N-phenylacetamide intermediate is added to the reaction mixture. The phenoxide ion displaces the chloride ion, forming the desired 2-(4-acetylphenoxy)-N-phenylacetamide derivative.[1]

-

Purification: The final product is isolated and purified using standard techniques such as filtration, washing, and recrystallization to yield the compound with high purity.[1]

Caption: General workflow for the synthesis of target derivatives.

Derivatization Strategies

The true potential of this scaffold lies in its amenability to chemical modification at several key positions:

-

The N-phenyl Ring: Introducing various substituents (e.g., halogens, nitro, methoxy groups) on this ring can significantly modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing biological activity.[2][3]

-

The 4-acetyl Group: This ketone functionality is a versatile handle for further reactions, such as forming chalcones, Schiff bases, or hydrazones, to expand the chemical diversity and biological target profile of the library.[4]

Structural Characterization

Confirmation of the chemical structure and purity of each synthesized derivative is paramount. A standard suite of analytical techniques is employed:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, such as the amide C=O stretch (around 1660-1680 cm⁻¹), the N-H bond, and the ether C-O linkage.[1][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of protons and carbons, allowing for unambiguous structural assignment.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[5]

Key Biological Activities & Mechanistic Insights

Derivatives of the phenoxyacetamide family have demonstrated a remarkable spectrum of biological activities. The following sections detail the most prominent therapeutic areas for 2-(4-acetylphenoxy)-N-phenylacetamide derivatives, the causality behind experimental choices, and validated protocols for their assessment.

Anti-inflammatory and Analgesic Activity

Expert Rationale: The structural similarity of many N-phenylacetamide derivatives to existing non-steroidal anti-inflammatory drugs (NSAIDs) strongly suggests that their mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes.[6][7] These enzymes are central to the inflammatory cascade, making them a primary target for investigation.

Mechanism of Action: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes. NSAIDs exert their effects by blocking the active site of these enzymes, thereby reducing prostaglandin production. Molecular docking studies have suggested that phenoxyacetamide derivatives can fit into the active sites of both COX-1 and COX-2, indicating a similar mechanism.[8][9]

Caption: Proposed mechanism via the Cyclooxygenase (COX) pathway.

Experimental Protocols:

-

In-Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

-

Animal Model: Wistar rats or Swiss albino mice are used.

-

Grouping: Animals are divided into a control group (vehicle), a standard group (e.g., Diclofenac Sodium, 50 mg/kg), and test groups (derivatives at various doses).

-

Procedure: The initial paw volume of each animal is measured using a plethysmometer. The vehicle, standard, or test compound is administered orally or intraperitoneally. After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

-

Measurement: Paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Validation & Analysis: The percentage of edema inhibition is calculated relative to the control group. A statistically significant reduction in paw volume compared to the control group validates the anti-inflammatory effect.[9]

-

-

In-Vivo Analgesic Assay: Hot Plate Method

-

Principle: This method assesses the response to thermal pain stimuli and is effective for centrally acting analgesics.

-

Procedure: Animals are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the animal to show signs of discomfort (e.g., paw licking or jumping) is recorded as the reaction time.

-

Dosing & Measurement: A baseline reaction time is recorded. Animals are then treated with the vehicle, standard drug (e.g., Diclofenac), or test compounds. The reaction time is measured again at specified intervals (e.g., 60, 90, 120 minutes).[8][10]

-

Validation & Analysis: A significant increase in the reaction time compared to the control group indicates an analgesic effect.[8]

-

Data Presentation:

| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (Reaction Time in sec at 60 min) |

| Control | - | 0% | 7.5 ± 0.3 |

| Diclofenac | 50 | 65.2% | 14.8 ± 0.5 |

| Derivative A | 100 | 45.8% | 11.2 ± 0.4 |

| Derivative B | 100 | 61.5% | 13.9 ± 0.6 |

Table 1: Representative data summarizing the anti-inflammatory and analgesic activities of hypothetical derivatives compared to a standard drug.

Anticonvulsant Activity

Expert Rationale: The N-phenylacetamide structure is a well-established pharmacophore in several approved anticonvulsant drugs. Therefore, it is logical to screen new derivatives for activity against seizures, particularly in models that can differentiate between mechanisms of action.[11][12]

Mechanism of Action: While the exact mechanisms can vary, many anticonvulsants work by modulating ion channels to reduce excessive neuronal firing. Key targets include voltage-gated sodium channels and calcium channels.[13] Some compounds may also enhance GABAergic inhibition.[14]

Experimental Protocols:

-

Maximal Electroshock (MES) Test

-

Principle: This test is a model for generalized tonic-clonic seizures and is effective at identifying drugs that prevent seizure spread.

-

Procedure: Animals (mice or rats) are administered the test compound or vehicle. After a predetermined time, an electrical stimulus is delivered via corneal or ear-clip electrodes to induce a seizure.

-

Validation & Analysis: The compound is considered protective if it abolishes the hind limb tonic extensor component of the seizure.[11][15] The median effective dose (ED₅₀) can be determined.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test

-

Principle: This is a model for absence seizures and identifies compounds that raise the seizure threshold. PTZ is a GABAₐ receptor antagonist.

-

Procedure: Animals are pre-treated with the test compound or vehicle. A convulsive dose of PTZ (e.g., 85 mg/kg) is then injected subcutaneously.

-

Validation & Analysis: The animals are observed for a set period (e.g., 30 minutes). Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.[13][15]

-

Data Presentation:

| Compound | MES Screen (% Protection @ 100 mg/kg) | scPTZ Screen (% Protection @ 100 mg/kg) | Neurotoxicity (Rotarod Test) |

| Phenytoin | 100% | 0% | Active |

| Derivative C | 75% | 25% | Inactive |

| Derivative D | 100% | 0% | Inactive |

Table 2: Representative data from primary anticonvulsant screening.

Anticancer Activity

Expert Rationale: Phenylacetamide derivatives have been reported to possess anti-proliferative effects on various human cancer cell lines.[3][16] Screening against a panel of cancer cell lines is a crucial first step to identify potential therapeutic leads.

Mechanism of Action: The anticancer effects of these compounds are often linked to the induction of apoptosis (programmed cell death).[17] Studies have shown that some derivatives can trigger apoptosis by arresting the cell cycle at specific phases (e.g., G1/S), preventing cancer cells from progressing through their division cycle.[17]

Experimental Protocol:

-

In-Vitro Cytotoxicity: MTT Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

-

Procedure: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in 96-well plates and allowed to attach overnight.[17]

-

Treatment: The cells are then treated with various concentrations of the test derivatives for a specified period (e.g., 48 or 72 hours).

-

Measurement: After incubation, the MTT reagent is added. Following another incubation period, the resulting formazan crystals are solubilized, and the absorbance is read using a microplate reader.

-

Validation & Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3][17]

-

Data Presentation:

| Compound | IC₅₀ (μM) vs. MCF-7 (Breast Cancer) | IC₅₀ (μM) vs. HepG2 (Liver Cancer) | IC₅₀ (μM) vs. PC3 (Prostate Cancer) |

| 5-Fluorouracil | 10.5 | 5.3 | 8.2 |

| Derivative E | 98.0 | 6.5 | 80.0 |

| Derivative F | >100 | 1.4 | 52.0 |

Table 3: Representative cytotoxicity data (IC₅₀ values) for hypothetical derivatives against various human cancer cell lines.[3][17]

Computational Studies in Drug Design

Expert Rationale: In-silico techniques are indispensable for modern drug discovery. They provide predictive insights into the behavior of molecules, helping to prioritize which derivatives to synthesize and test, thereby saving significant time and resources.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the derivative) when bound to a target protein (e.g., COX-2). A successful docking study shows that the molecule fits well within the active site and forms favorable interactions (like hydrogen bonds and hydrophobic interactions) with key amino acid residues, providing a structural basis for its biological activity.[9][14]

Caption: General workflow for a molecular docking study.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This is crucial for identifying candidates with drug-like properties and avoiding those likely to fail in later stages of development due to poor pharmacokinetics or toxicity.

Conclusion and Future Directions

The 2-(4-acetylphenoxy)-N-phenylacetamide scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. Research has consistently shown that its derivatives possess a wide range of biological activities, most notably anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The synthetic accessibility of the core and the potential for extensive derivatization allow for fine-tuning of these activities.

Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds to enhance efficacy and reduce potential off-target effects.

-

Mechanism Elucidation: Moving beyond primary screening to conduct in-depth studies to confirm the precise molecular targets and signaling pathways involved.

-

Advanced In-Vivo Studies: Progressing the most promising leads into more complex animal models of disease to better predict clinical outcomes.

By integrating rational design, robust synthesis, and comprehensive biological evaluation, the 2-(4-acetylphenoxy)-N-phenylacetamide class of compounds holds significant promise for addressing unmet needs in multiple areas of medicine.

References

-

Gawel, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]

-

Kaminski, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available at: [Link]

-

Dudziec, B., et al. (2001). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. PubMed. Available at: [Link]

-

Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. Available at: [Link]

-

Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. Available at: [Link]

-

Abdel-rahman, H., et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available at: [Link]

-

Obniska, J., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. PubMed. Available at: [Link]

-

Severina, H., et al. (2020). Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Scheindlin, S. (2011). Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. American Chemical Society. Available at: [Link]

-

Kumar, V., et al. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Abdel-rahman, H., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. Available at: [Link]

-

Hegde, R. R., et al. (2022). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. Available at: [Link]

-

Kumar, V., et al. (2020). Synthesis of Novel N- (substituted) acetamide Derivatives as a potent Analgesic agent. ProQuest. Available at: [Link]

-

Kumar, R., et al. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. ResearchGate. Available at: [Link]

-

TradeIndia (Date not available). 2-(4-Acetylphenoxy)-n- phenylacetamide. TradeIndia. Available at: [Link]

-

Abdel-rahman, H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]

-

Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Available at: [Link]

-

Thomas, A. D., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences. Available at: [Link]

-

Semantic Scholar (Date not available). Evaluation of Anti-inflammatory, Antioxidant and Xanthine Oxidase Inhibitory Potential of N-(2-hydroxy phenyl) Acetamide. Semantic Scholar. Available at: [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central. Available at: [Link]

-

Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Available at: [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 7. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent - ProQuest [proquest.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]

- 10. rjptonline.org [rjptonline.org]

- 11. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]

- 14. japsonline.com [japsonline.com]

- 15. Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-(4-acetylphenoxy)-N-phenylacetamide

A Senior Application Scientist's Perspective on Target Identification and Validation

Foreword: From Scaffold to Strategy

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1] The subject of this guide, 2-(4-acetylphenoxy)-N-phenylacetamide, is a specific embodiment of this scaffold, offering a unique opportunity for therapeutic innovation. However, a molecule's potential is only as great as our understanding of its mechanism of action. This guide, therefore, eschews a generic overview in favor of a practical, in-depth technical roadmap for researchers, scientists, and drug development professionals. It is designed to bridge the gap between a promising chemical entity and a validated therapeutic strategy.

As a Senior Application Scientist, my focus is on the "how" and the "why." This document is structured to mirror a logical, field-tested research and development workflow. We will begin with a robust, data-driven in silico approach to generate high-probability therapeutic targets. Subsequently, we will delve into the granular, step-by-step experimental protocols necessary to validate these computational hypotheses, transforming predictions into verifiable data. Every suggested step is underpinned by the principles of scientific integrity, ensuring that the proposed workflows are self-validating and grounded in established, authoritative methodologies.

Part 1: In Silico Target Prediction - A Triumvirate of Computational Approaches

The initial step in elucidating the therapeutic potential of 2-(4-acetylphenoxy)-N-phenylacetamide is to generate a focused list of plausible protein targets. An in silico, or computational, approach is the most resource-effective method to achieve this.[2] Based on the known biological activities of the broader phenoxyacetamide class, we will focus our predictive efforts on three high-impact target classes: protein kinases, histone-modifying enzymes, and enzymes of the inflammatory cascade. For the purpose of this guide, we will use Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase; DOT1-like histone H3K79 methyltransferase (DOT1L); and Cyclooxygenase-2 (COX-2) as illustrative examples.

Molecular Docking: Simulating the "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of the interaction.[3][4] This is a cornerstone of structure-based drug design.

-

Preparation of the Ligand: The 3D structure of 2-(4-acetylphenoxy)-N-phenylacetamide is generated and optimized for its geometry and charge distribution. This can be done using software like ChemDraw or Avogadro.

-

Sourcing the Protein Target Structure: The crystal structures of our targets of interest are obtained from the Protein Data Bank (PDB). Relevant PDB IDs include:

-

Execution of Docking: Using software such as AutoDock, Glide, or SwissDock, the ligand is "docked" into the active site of the protein.[3][4][16] The software's scoring function will then calculate the binding energy, providing a quantitative measure of the predicted affinity.

-

Analysis of Results: The output is a series of "poses," or orientations, of the ligand in the binding pocket, each with a corresponding binding energy. The pose with the lowest binding energy is considered the most favorable. Analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions) in this pose provides mechanistic insights.

A shift in the melting curve to a higher temperature in the compound-treated cells compared to the vehicle-treated cells indicates target engagement.

For signaling proteins like EGFR, inhibition should lead to a decrease in the phosphorylation of downstream effector proteins. Western blotting is the gold-standard technique for measuring these changes. [17][18][19]

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., A431, which overexpresses EGFR) to 70-80% confluency.

-

Treat the cells with various concentrations of 2-(4-acetylphenoxy)-N-phenylacetamide for a specified time (e.g., 2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL for 10 minutes) to induce EGFR phosphorylation.

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total EGFR as a loading control.

-

A dose-dependent decrease in the p-EGFR signal relative to the total EGFR signal would confirm the inhibitory activity of the compound in cells.

Ultimately, the goal of a therapeutic agent is to elicit a desired phenotypic response, such as inhibiting the proliferation of cancer cells. The MTT assay is a widely used colorimetric assay to measure cell viability. [1][20][21][22]

-

Cell Seeding:

-

Seed a cancer cell line known to be dependent on one of the target pathways (e.g., an EGFR-addicted lung cancer line, an MLL-rearranged leukemia line, or a colon cancer line with high COX-2 expression) in a 96-well plate.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of 2-(4-acetylphenoxy)-N-phenylacetamide.

-

Incubate for 72 hours.

-

-

MTT Incubation:

-

Add MTT reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of viability for each concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.

-

Part 3: Signaling Pathways and Therapeutic Implications

Understanding the signaling context of the validated targets is essential for predicting the therapeutic applications of 2-(4-acetylphenoxy)-N-phenylacetamide.

EGFR Signaling Pathway

The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation. [3][23][24][25]Its aberrant activation is a hallmark of many cancers, particularly non-small cell lung cancer and glioblastoma. Inhibition of EGFR can block downstream signaling through the RAS-RAF-MAPK and PI3K-AKT pathways, thereby inhibiting tumor growth. [24]

DOT1L and MLL-Rearranged Leukemia

DOT1L is a histone methyltransferase that is not a member of the SET domain family. [10]In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to the methylation of H3K79 and the expression of leukemogenic genes like HOXA9 and MEIS1. [2][4][16][26][27]Inhibition of DOT1L's catalytic activity has been shown to be a promising therapeutic strategy for this aggressive form of leukemia. [16]

COX-2 in Inflammation and Cancer

COX-2 is an inducible enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation. [12][28][29]Chronic inflammation is a known risk factor for cancer, and COX-2 is overexpressed in many tumors, where it promotes angiogenesis, cell proliferation, and invasion. [28][30][31][32][33]Selective inhibition of COX-2 is a validated strategy for treating inflammatory disorders and has shown promise in cancer prevention and therapy.

Conclusion: A Data-Driven Path Forward

This guide has laid out a comprehensive, multi-faceted strategy for elucidating the therapeutic targets of 2-(4-acetylphenoxy)-N-phenylacetamide. By integrating a triumvirate of in silico prediction methods with a rigorous cascade of biochemical and cell-based validation assays, researchers can efficiently and effectively move from a compound of interest to a well-defined, mechanistically understood therapeutic candidate. The illustrative examples of EGFR, DOT1L, and COX-2 provide concrete, actionable templates that can be adapted to other predicted targets. This data-driven, hypothesis-testing approach is fundamental to modern drug discovery and will be instrumental in unlocking the full therapeutic potential of 2-(4-acetylphenoxy)-N-phenylacetamide and other novel chemical entities.

References

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. Available at: [Link]

-

KBbox. Small Molecule Docking. KBbox. Available at: [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

-

Harris, R. E. (2007). Cyclooxygenase-2 (cox-2) and the inflammogenesis of cancer. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]

-

EGFR Biochemical Assays. (n.d.). [Source not further specified]. Available at: [Link]

-

Daigle, S. R., et al. (2013). Potent inhibition of DOT1L as treatment of MLL-fusion leukemia. Blood. Available at: [Link]

-

Murtuda, A. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

-

Chen, C. W., et al. (2015). DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. Broad Institute. Available at: [Link]

-

Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

-

Bernt, K. M., et al. (2011). MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L. PubMed. Available at: [Link]

-

Harris, R. E. (2007). Cyclooxygenase-2 (cox-2) and the inflammogenesis of cancer. PubMed. Available at: [Link]

-

Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. (2019). [Source not further specified]. Available at: [Link]

-

Yao, Y., et al. (2011). Crystal Structure of Human DOT1L in Complex with a Selective Inhibitor. RCSB PDB. Available at: [Link]

-

Prescott, S. M., & Fitzpatrick, F. A. (2012). Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy. PubMed Central. Available at: [Link]

-

Min, J., et al. (2003). Structure of the Catalytic domain of human DOT1L, a non-SET domain nucleosomal histone methyltransferase. RCSB PDB. Available at: [Link]

-

Ghosh, N., et al. (2014). Eicosanoids in inflammation and cancer: the role of COX-2. Taylor & Francis Online. Available at: [Link]

-

Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link]

-

ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... ResearchGate. Available at: [Link]

-

Jin, L. (2011). DOT1L Structure in complex with SAM. RCSB PDB. Available at: [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). DOT1L. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). (A-D) EGFR kinase domain structure (PDB ID 5ugc) showing the... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). ResearchGate. Available at: [Link]

-

Kung, J.E., et al. (2022). Crystal structure of apo EGFR kinase domain. RCSB PDB. Available at: [Link]

-

Peng, Y.H., et al. (2019). Crystal structure of EGFR kinase domain in complex with compound 78. RCSB PDB. Available at: [Link]

-

ELK Biotechnology. (n.d.). Mouse DOT1L(DOT1 Like, Histone H3 Methyltransferase) ELISA Kit. ELK Biotechnology. Available at: [Link]

-

Kurumbail, R. G., et al. (1997). CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. Available at: [Link]

-

Li, S., et al. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology. Available at: [Link]

-

Valencia-Sanchez, M.I., et al. (2019). Dot1L bound to the H2BK120 Ubiquitinated nucleosome. RCSB PDB. Available at: [Link]

-

Wang, J.L., et al. (2010). Crystal structure of COX-2 with selective compound 23d-(R). RCSB PDB. Available at: [Link]

-

Gajiwala, K.S., & Ferre, R.A. (2017). Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. RCSB PDB. Available at: [Link]

-

Reaction Biology. (n.d.). DOT1L Methyltransferase Assay Service. Reaction Biology. Available at: [Link]

-

In Vitro Enzyme Kinetics Analysis of EGFR. (2019). PubMed. Available at: [Link]

-

Assay Development for Histone Methyltransferases. (2011). PubMed Central. Available at: [Link]

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]egfr)

Sources

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. ashpublications.org [ashpublications.org]

- 17. researchgate.net [researchgate.net]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. MTT (Assay protocol [protocols.io]

- 22. broadpharm.com [broadpharm.com]

- 23. lifesciences.danaher.com [lifesciences.danaher.com]

- 24. ClinPGx [clinpgx.org]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. tandfonline.com [tandfonline.com]

- 27. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]

- 28. Cyclooxygenase-2 (cox-2) and the inflammogenesis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 30. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. | Semantic Scholar [semanticscholar.org]

- 31. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 32. tandfonline.com [tandfonline.com]

- 33. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

Solubility and stability of "2-(4-acetylphenoxy)-N-phenylacetamide" in different solvents

An In-depth Technical Guide to the Solubility and Stability of 2-(4-acetylphenoxy)-N-phenylacetamide

Introduction

2-(4-acetylphenoxy)-N-phenylacetamide (CAS No: 17172-76-8) is an organic compound recognized for its utility as a pharmaceutical intermediate and in the synthesis of novel research chemicals.[1] Its molecular structure, featuring an acetophenone moiety linked via an ether to an N-phenylacetamide group, imparts a unique combination of physicochemical properties that are critical to its application. For professionals in drug development, a thorough understanding of a compound's solubility and stability is not merely a regulatory requirement but a fundamental necessity for successful formulation, manufacturing, and ensuring therapeutic efficacy and patient safety.